REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]#[N:8])=[CH:5]C=[C:3]([NH2:9])[CH:2]=1.S(Cl)([Cl:13])(=O)=O.[OH-].[Na+].[CH:17]([Cl:20])(Cl)Cl>>[Cl:13][C:2]1[CH:1]=[C:6]([CH:5]=[C:17]([Cl:20])[C:3]=1[NH2:9])[C:7]#[N:8] |f:2.3|
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C#N)N
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature below 35°
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at reflux the mixture
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=C(C1N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |